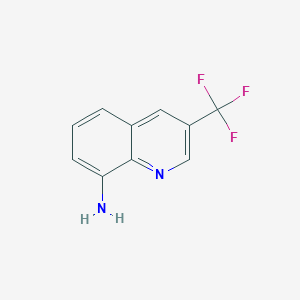

3-(三氟甲基)喹啉-8-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

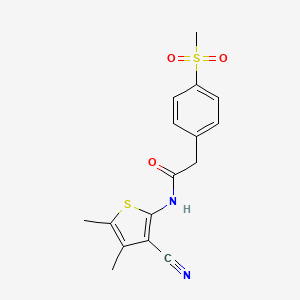

3-(Trifluoromethyl)quinolin-8-amine is a compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17 g/mol . The IUPAC name for this compound is 3-(trifluoromethyl)quinolin-8-amine .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 3-(Trifluoromethyl)quinolin-8-amine, has been reported in the literature . The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)quinolin-8-amine includes a quinoline ring with an amino group at the 8th position and a trifluoromethyl group at the 3rd position . The InChI code for this compound is InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-8(14)9(6)15-5-7/h1-5H,14H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.17 g/mol and a topological polar surface area of 38.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 .科学研究应用

溶剂热原位多米诺 N-烷基化

Zhong 等人(2017 年)的一项研究重点介绍了使用三乙胺/氨与 2-(羟甲基)喹啉-8-醇的溶剂热原位多米诺 N-烷基化反应,在 FeSO4·7H2O 的辅助下。此过程导致形成三足的 2,2',2''-[亚硝基三(亚甲基)]三(喹啉-8-醇),该三足在特定条件下可以形成线性三聚体 [Fe3(L3-N)2] (Zhong 等人,2017 年)。

乙烯低聚反应中的镍配合物

Sun 等人(2007 年)合成了由 N-((吡啶-2-基)亚甲基)喹啉-8-胺衍生物配位的镍配合物。发现这些配合物在催化乙烯低聚反应中具有很高的活性,表明在工业过程中具有潜在的应用 (Sun 等人,2007 年)。

不对称转移氢化

Cai 等人(2014 年)开发了一种手性磷酸催化的芳香胺不对称转移氢化,特别是喹啉-3-胺。此方法实现了高的非对映体选择性和对映选择性,为创建手性环外胺提供了一种有价值的方法 (Cai 等人,2014 年)。

铝和锌配合物的合成

Qiao 等人(2011 年)研究了喹啉-8-胺与各种化合物反应,导致合成了铝和锌配合物。这些配合物显示出作为 ε-己内酯开环聚合的催化剂的潜力 (Qiao 等人,2011 年)。

抗糖尿病和抗炎应用

Dalavai 等人(2020 年)报道了通过一锅法合成了喹啉基氨基腈。这些化合物表现出中等到良好的抗糖尿病和抗炎活性,展示了它们在药物应用中的潜力 (Dalavai 等人,2020 年)。

作用机制

Target of Action

It is known that quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline derivatives are known to exhibit a range of biological activities, which can result in various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethyl)quinolin-8-amine . .

属性

IUPAC Name |

3-(trifluoromethyl)quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-8(14)9(6)15-5-7/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSWTGJWSFXECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)

![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)

![2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2712485.png)

![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)